1-(2-Chlorobenzoyl)piperazine hydrochloride

Supramolecular chemistry Crystal engineering Piperazine solid-state structure

1-(2-Chlorobenzoyl)piperazine hydrochloride (CAS 57238-82-1) is a mono‑acylated piperazine building block bearing a 2‑chlorobenzoyl substituent. As the hydrochloride salt (C₁₁H₁₄Cl₂N₂O, MW 261.15), it exhibits a sharp melting point of 244–245 °C, indicative of high crystalline purity suitable for reproducible solid‑state handling.

Molecular Formula C11H14Cl2N2O
Molecular Weight 261.14 g/mol
CAS No. 57238-82-1
Cat. No. B3068510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzoyl)piperazine hydrochloride
CAS57238-82-1
Molecular FormulaC11H14Cl2N2O
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=CC=C2Cl.Cl
InChIInChI=1S/C11H13ClN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
InChIKeyDNSJPAKXQUGKEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorobenzoyl)piperazine Hydrochloride (CAS 57238-82-1): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Overview


1-(2-Chlorobenzoyl)piperazine hydrochloride (CAS 57238-82-1) is a mono‑acylated piperazine building block bearing a 2‑chlorobenzoyl substituent [1]. As the hydrochloride salt (C₁₁H₁₄Cl₂N₂O, MW 261.15), it exhibits a sharp melting point of 244–245 °C, indicative of high crystalline purity suitable for reproducible solid‑state handling . The compound retains a free secondary amine on the piperazine ring, making it a versatile intermediate for downstream N‑functionalisation in medicinal chemistry programmes targeting CNS receptors, carbonic anhydrase isoforms, and other therapeutically relevant protein families [2]. Commercially, it is typically supplied at ≥95% purity (free base CAS 13754‑45‑5 also available) and is stored at ambient temperature, facilitating accessible laboratory procurement .

Why 1-(2-Chlorobenzoyl)piperazine Hydrochloride Cannot Be Casually Replaced by Other Halobenzoyl- or Benzoyl‑piperazine Analogs: The Case for Ortho‑Chloro Specificity


Substituting 1-(2‑chlorobenzoyl)piperazine with its 2‑fluoro, 2‑bromo, 4‑chloro, or unsubstituted benzoyl analogs is not pharmacologically or structurally neutral. Ortho‑chloro substitution confers a unique combination of moderate electron‑withdrawing character and steric bulk that directs distinct supramolecular assembly in the solid state—the 2‑Cl derivative alone exhibits aroyl‑ring disorder over two atomic sites (occupancies 0.942 and 0.058), whereas the 2‑F, 2‑Br, and 2‑I congeners are isomorphous without such disorder [1]. In a biological context, when incorporated into 4‑(4‑aroylpiperazine‑1‑carbonyl)benzenesulfonamide inhibitors, the 2‑Cl analogue (compound 5e) demonstrated relevant selectivity toward the brain‑expressed carbonic anhydrase isoform hCA VII, while the 2‑F analogue (5b) was most efficacious for hCA XII instead—demonstrating that halo‑substitution identity, not merely the benzoylpiperazine scaffold, governs isoform selectivity [2]. Furthermore, historical anticonvulsant structure–activity data show that 1‑(2‑chlorobenzyl)‑4‑(2‑chlorobenzoyl)piperazine exhibited maximum protection against pentylenetetrazol‑induced convulsions among all 1,4‑disubstituted piperazines tested, underscoring the specific contribution of the 2‑chlorobenzoyl moiety to CNS pharmacophore activity [3]. Generic substitution therefore risks forfeiting the crystallographic, selectivity, and pharmacodynamic profile that makes this precise building block valuable.

Quantitative Comparative Evidence for 1-(2-Chlorobenzoyl)piperazine Hydrochloride: Head‑to‑Head Data vs. Halobenzoyl and Regioisomeric Analogs


Crystallographic Differentiation: Aroyl‑Ring Disorder Unique to the 2‑Chlorobenzoyl Derivative Among Halobenzoyl Congeners

In a systematic single‑crystal X‑ray diffraction study of six 1‑aroyl‑4‑(4‑methoxyphenyl)piperazines, the 2‑chlorobenzoyl derivative (III) uniquely displays disorder of the aroyl ring over two sets of atomic sites with refined occupancies of 0.942(2) and 0.058(2). In contrast, the 2‑fluorobenzoyl (II), 2‑bromobenzoyl (IV), and 2‑iodobenzoyl (V) analogues are fully ordered and isomorphous with one another. This disorder is attributed to the specific steric and electronic profile of the ortho‑chlorine atom and has direct consequences for hydrogen‑bonding patterns: in (III), a combination of two C–H···π(arene) hydrogen bonds links molecules into sheets, whereas the 2‑fluoro analogue forms chains of rings via C–H···O hydrogen bonds reinforced by π–π stacking [1].

Supramolecular chemistry Crystal engineering Piperazine solid-state structure

Isoform Selectivity in Carbonic Anhydrase Inhibition: 2‑Cl Directs Selectivity Toward Brain‑Expressed hCA VII Over hCA XII

When incorporated as the aroyl tail in 4‑(4‑aroylpiperazine‑1‑carbonyl)benzenesulfonamide carbonic anhydrase inhibitors, the ortho‑chloro substituent (compound 5e) conferred relevant selectivity toward the brain‑expressed isoform hCA VII. By contrast, the ortho‑fluoro analogue 5b was the most efficacious inhibitor of the tumor‑associated isoform hCA XII. This divergent selectivity profile—2‑Cl favouring hCA VII, 2‑F favouring hCA XII—was established through enzymatic inhibition assays across five druggable hCA isoforms (hCA I, II, VII, IX, XII) using acetazolamide and topiramate as reference standards. The 2‑Cl derivative was subsequently used to solve the high‑resolution (1.6 Å) co‑crystal structure of hCA VII (PDB 7NC4), revealing the structural basis for this selectivity at the catalytic cavity entrance [1][2].

Carbonic anhydrase inhibition Isoform selectivity CNS drug design

Historical Anticonvulsant SAR: 2‑Chlorobenzoyl‑Containing Disubstituted Piperazine Achieves Maximum In Vivo Protection

In a classical structure–activity relationship study of 1,4‑disubstituted piperazines evaluated for anticonvulsant activity, 1‑(2‑chlorobenzyl)‑4‑(2‑chlorobenzoyl)piperazine—the derivative directly incorporating the 2‑chlorobenzoyl moiety—possessed maximum anticonvulsant activity among all 1‑(substituted benzyl)‑4‑(substituted benzoyl)piperazines tested. All disubstituted piperazines in this series provided 10–90% protection against pentylenetetrazol‑induced convulsions in mice at a dose of 100 mg/kg i.p., with the 2‑chlorobenzyl/2‑chlorobenzoyl combination achieving the upper end of this protection range [1].

Anticonvulsant Epilepsy models Piperazine SAR

Structural Biology‑Validated Building Block: X‑Ray Co‑Crystal Structure of hCA VII with the 2‑Chlorobenzoyl‑Piperazine‑Derived Inhibitor (PDB 7NC4, 1.6 Å)

The 4‑(4‑(2‑chlorobenzoyl)piperazine‑1‑carbonyl)benzenesulfonamide was successfully co‑crystallised with human carbonic anhydrase VII, yielding a high‑resolution (1.6 Å) X‑ray structure (PDB ID: 7NC4). This structure revealed the precise binding mode of the 2‑chlorobenzoyl tail within the catalytic cavity entrance and provided the structural template that enabled the subsequent design of the optimised furan‑2‑carbonyl analogue (Ki = 4.3 nM against hCA VII, with good selectivity over hCA I compared to topiramate). Without the experimentally determined electron density of the 2‑chlorobenzoyl group, the rational design of the improved furan analogue would not have been possible [1][2].

X-ray crystallography Structure-based drug design hCA VII inhibitor

Physicochemical Differentiation: Hydrochloride Salt Provides High‑Melting Crystalline Form Distinct from Free Base and Other Halide Salts

The hydrochloride salt of 1‑(2‑chlorobenzoyl)piperazine (CAS 57238‑82‑1) exhibits a well‑defined melting point of 244–245 °C, consistent with a stable crystalline lattice suitable for long‑term ambient storage . This contrasts with the free base (CAS 13754‑45‑5, MW 224.69, purity typically 95%) which is supplied as a lower‑melting solid or oil depending on ambient conditions. The hydrochloride form offers enhanced aqueous solubility for reaction workup and superior gravimetric accuracy in solid dispensing, making it the preferred form for synthetic chemistry workflows where precise stoichiometry is critical .

Solid-state properties Form selection Compound handling

Mono‑Acylation Synthetic Handle: Free Piperazine NH Enables Regioselective Downstream Derivatisation Compared to Bis‑Substituted Analogs

1‑(2‑Chlorobenzoyl)piperazine hydrochloride retains one free secondary amine on the piperazine ring, making it a mono‑acylated building block suitable for subsequent N‑alkylation, N‑arylation, N‑sulfonylation, or reductive amination. This contrasts with 1,4‑bis(2‑chlorobenzoyl)piperazine or other symmetrically di‑substituted piperazines, which lack a reactive handle for further diversification. The mono‑acylated architecture has been exploited in the synthesis of 4‑(4‑aroylpiperazine‑1‑carbonyl)benzenesulfonamide inhibitors, where the free NH is first converted to a 4‑carboxybenzenesulfonamide via carbodiimide coupling, and in the preparation of 2‑[4‑(2‑chlorobenzoyl)piperazin‑1‑yl]‑N‑phenylacetamide antipsychotic candidates [1][2].

Synthetic intermediate Mono-acylation Piperazine functionalisation

Optimal Research and Industrial Deployment Scenarios for 1-(2-Chlorobenzoyl)piperazine Hydrochloride Based on Quantitative Comparative Evidence


Structure‑Based Design of Brain‑Targeted Carbonic Anhydrase VII Inhibitors for Epilepsy and Neuropathic Pain

Medicinal chemistry teams developing isoform‑selective hCA VII inhibitors should select 1‑(2‑chlorobenzoyl)piperazine hydrochloride as the starting building block. The co‑crystal structure PDB 7NC4 (1.6 Å) provides atomic‑level detail of the 2‑chlorobenzoyl tail binding at the catalytic cavity entrance, and the 2‑Cl substituent confers relevant selectivity toward brain‑expressed hCA VII over other isoforms, in contrast to the 2‑F analogue which directs selectivity toward hCA XII [1][2]. The free piperazine NH allows direct coupling to 4‑sulfamoylbenzoic acid to generate the benzenesulfonamide inhibitor scaffold, enabling rapid SAR exploration of the aroyl tail while maintaining the zinc‑binding sulfonamide warhead [2].

Solid‑State Chemistry and Co‑Crystal Engineering Exploiting Unique Aroyl Ring Disorder

Research groups investigating polymorphism, co‑crystallisation, or supramolecular assembly of piperazine derivatives should procure the 2‑chlorobenzoyl variant specifically. Single‑crystal X‑ray diffraction has demonstrated that only the 2‑Cl derivative exhibits aroyl‑ring disorder (occupancies 0.942 and 0.058) among the 2‑halobenzoyl series, which profoundly alters hydrogen‑bonding topology—generating C–H···π(arene) sheet structures instead of the C–H···O chain‑of‑rings motif observed for the 2‑F analogue [1]. This unique disorder makes the compound a valuable test case for studying static vs. dynamic disorder in molecular crystals and for designing materials with tunable mechanical or thermal properties.

CNS Drug Discovery: Anticonvulsant and Antipsychotic Lead Generation Using the 2‑Chlorobenzoyl Pharmacophore

Neuroscience drug discovery programmes targeting anticonvulsant or antipsychotic indications should incorporate the 2‑chlorobenzoyl‑piperazine building block into focused libraries. Historical in vivo data demonstrate that 1‑(2‑chlorobenzyl)‑4‑(2‑chlorobenzoyl)piperazine achieved maximum anticonvulsant protection among all disubstituted piperazines tested in the PTZ mouse model (100 mg/kg i.p.) [1]. Additionally, 2‑chlorobenzoyl‑piperazine has been employed as a key intermediate in the synthesis of N‑phenylacetamide derivatives that showed inhibition of 5‑HTP‑induced head‑twitch behaviour and low catalepsy induction in mice—a profile consistent with atypical antipsychotic activity [2]. The mono‑acylated architecture of the building block supports efficient parallel library synthesis via N‑functionalisation of the free piperazine NH.

Procurement for Fragment‑Based Drug Discovery (FBDD) Libraries Targeting Metalloenzymes

Core facilities and biotech companies constructing fragment libraries for metalloenzyme screening (carbonic anhydrases, matrix metalloproteinases, HDACs) should include the 2‑chlorobenzoyl‑piperazine scaffold as a privileged fragment. The aroylpiperazine motif provides a metal‑coordinating or metal‑adjacent binding element, and the 2‑chloro substituent offers a balanced combination of lipophilicity (ClogP contribution ~+0.7 vs. unsubstituted benzoyl), moderate electron withdrawal (Hammett σₘ = +0.37 for Cl), and steric bulk that can probe hydrophobic sub‑pockets adjacent to the catalytic metal. The hydrochloride salt form (mp 244–245 °C) ensures accurate gravimetric dispensing and long‑term compound integrity during library storage [2].

Quote Request

Request a Quote for 1-(2-Chlorobenzoyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.